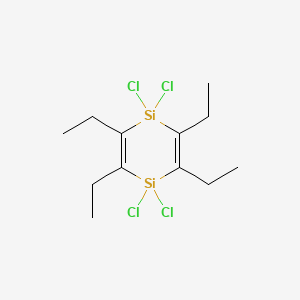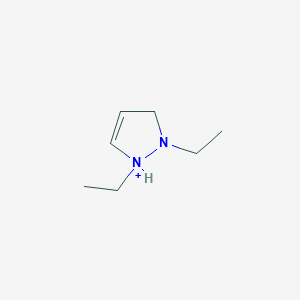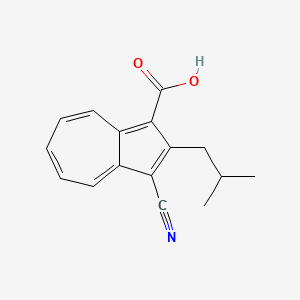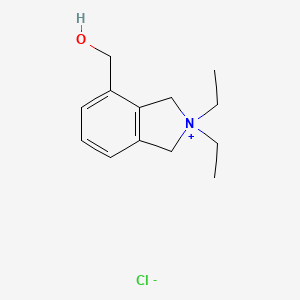![molecular formula C11H18O3 B14226771 Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate CAS No. 831170-20-8](/img/structure/B14226771.png)
Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a cyclohexane ring with a methyl group and an oxo group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate can be synthesized through the esterification of [(1R)-1-methyl-2-oxocyclohexyl]acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield [(1R)-1-methyl-2-oxocyclohexyl]acetic acid and ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Oxidation: Oxidizing agents like potassium permanganate can oxidize the ester to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Hydrolysis: [(1R)-1-methyl-2-oxocyclohexyl]acetic acid and ethanol.
Reduction: Corresponding alcohol.
Oxidation: Carboxylic acids.
Scientific Research Applications
Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active acid form, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar solvent properties.
Methyl butyrate: Another ester with a pleasant odor used in flavoring.
Ethyl propionate: Used in perfumes and as a solvent.
Uniqueness
Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate is unique due to its cyclohexane ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound in various applications.
Properties
CAS No. |
831170-20-8 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 2-[(1R)-1-methyl-2-oxocyclohexyl]acetate |
InChI |
InChI=1S/C11H18O3/c1-3-14-10(13)8-11(2)7-5-4-6-9(11)12/h3-8H2,1-2H3/t11-/m1/s1 |
InChI Key |
ZKBKEWCJDFULSQ-LLVKDONJSA-N |
Isomeric SMILES |
CCOC(=O)C[C@]1(CCCCC1=O)C |
Canonical SMILES |
CCOC(=O)CC1(CCCCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14226695.png)

![1-[2-(4-Ethylphenyl)ethyl]piperidine](/img/structure/B14226701.png)
![(4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine](/img/structure/B14226705.png)


![4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol](/img/structure/B14226725.png)
![2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde](/img/structure/B14226733.png)
![1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226740.png)
![[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane](/img/structure/B14226744.png)

![N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide](/img/structure/B14226753.png)

